methyl 6-chloro-1H-indole-3-carboxylate

Description

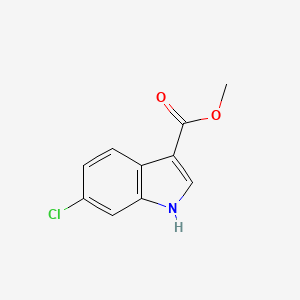

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPVYZOPRHZKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677728 | |

| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921194-97-0 | |

| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-Chloro-1H-indole-3-carboxylate: A Comprehensive Physicochemical Profile for the Research Scientist

Introduction

Methyl 6-chloro-1H-indole-3-carboxylate is a halogenated derivative of the indole carboxylate scaffold, a privileged structure in medicinal chemistry and drug discovery. The indole nucleus is a core component of numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the physicochemical properties of this compound, offering a critical resource for researchers engaged in the synthesis, characterization, and application of this compound in drug development programs.

Molecular Structure and Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in biological systems. This section delineates the key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point | Predicted: 388.9 ± 22.0 °C at 760 mmHg | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | |

| pKa | Not experimentally determined in searched literature. |

Note: Some physical properties are predicted due to the limited availability of experimental data in the reviewed literature.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical entity. The following data, while not directly for the title compound, are for closely related structures and provide a strong basis for predicting the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (Proton NMR) Spectral Features:

-

Indole NH: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 (adjacent to the chlorine) is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C4 a doublet.

-

C2-H Proton: A singlet or a narrow multiplet for the proton at the 2-position of the indole ring is anticipated around δ 7.5-8.0 ppm.

-

Methyl Ester Protons: A sharp singlet for the three methyl protons of the ester group will likely be observed around δ 3.8-4.0 ppm.

Expected ¹³C NMR (Carbon NMR) Spectral Features:

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region of the spectrum, typically around δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will resonate in the region of δ 100-140 ppm. The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | 3300-3500 (broad) |

| C=O Stretch (ester) | 1680-1720 (strong) |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (ester) | 1200-1300 |

| C-Cl Stretch | 600-800 |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for indole synthesis, followed by esterification. A common route involves the Fischer indole synthesis from 4-chlorophenylhydrazine and a pyruvate derivative, followed by esterification of the resulting carboxylic acid.

Illustrative Synthetic Workflow

Caption: General synthetic scheme for this compound.

The reactivity of this compound is characteristic of the indole scaffold. The nitrogen atom can be alkylated or acylated, and the electron-rich pyrrole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 3-position can influence the regioselectivity of such reactions.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carboxylate derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 6-chloro substitution is a common strategy employed by medicinal chemists to enhance the potency and metabolic stability of drug candidates. While specific applications for this compound are not extensively detailed in the public domain, its structural motifs are present in compounds investigated for various therapeutic targets. The indole scaffold is a key component in drugs targeting cancer, inflammation, and infectious diseases.

Experimental Protocols

Due to the lack of a specific, detailed experimental protocol for the synthesis and characterization of this compound in the searched literature, a general procedure based on well-established methodologies is provided below.

General Protocol for Fischer Indole Synthesis of 6-chloro-1H-indole-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).

-

Addition of Pyruvate: To the stirred solution, add an equimolar amount of pyruvic acid.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude 6-chloro-1H-indole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for Esterification

-

Reaction Setup: Suspend 6-chloro-1H-indole-3-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the suspension.

-

Reaction: Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a summary of its key physicochemical properties, drawing upon data from related compounds where direct experimental values are not available. The outlined synthetic strategies and expected spectroscopic features offer a solid foundation for researchers working with this and similar indole derivatives. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in medicinal chemistry.

References

Spectral Characterization of Methyl 6-chloro-1H-indole-3-carboxylate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) spectral data for methyl 6-chloro-1H-indole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound. The guide outlines the theoretical basis for the spectral features, provides detailed experimental protocols for data acquisition, and offers insights into the interpretation of the spectral data.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position significantly influences the molecule's physicochemical properties and its spectral characteristics. Understanding the spectral signature of this compound is crucial for its unambiguous identification, purity assessment, and structural elucidation during synthesis and further applications. This guide will delve into the key spectroscopic techniques of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to provide a comprehensive spectral profile.

I. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum is generated by the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the bond type and its chemical environment.

Predicted Infrared Spectrum of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Indole) | Stretching | 3400 - 3300 | Medium-Strong, Sharp | The position of this peak can be influenced by hydrogen bonding. In a solid-state spectrum, this band might be broader.[1] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Characteristic of the C-H bonds on the indole ring. |

| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2990 - 2850 | Medium-Weak | Arising from the methyl group of the ester. |

| C=O (Ester) | Stretching | 1725 - 1700 | Strong | This is a very characteristic and intense absorption for the carbonyl group of the methyl ester. Conjugation with the indole ring may slightly lower the frequency. |

| C=C (Aromatic) | Stretching | 1620 - 1450 | Medium-Strong (multiple bands) | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the indole ring system.[1] |

| C-N (Indole) | Stretching | 1350 - 1250 | Medium | |

| C-O (Ester) | Asymmetric & Symmetric Stretching | 1300 - 1000 | Strong (two bands) | The C-O single bond stretches of the ester group. |

| C-Cl (Aromatic) | Stretching | 800 - 600 | Medium-Strong | The position can vary depending on the substitution pattern on the aromatic ring. |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum for a solid sample like this compound using the KBr pellet method, a common and reliable technique.[4][5][6]

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade, dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Take approximately 1-2 mg of the finely powdered this compound and 100-200 mg of dry KBr powder.

-

Gently grind the mixture in an agate mortar to ensure a homogenous and fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[4]

-

-

Pellet Formation:

-

Transfer the ground mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[7]

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can also be used to elucidate its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation, providing a detailed structural fingerprint of the molecule.[8][9][10]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₈ClNO₂. The nominal molecular weight is approximately 209.63 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes in an approximate ratio of 3:1.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1. The indole ring's aromaticity should provide sufficient stability for the molecular ion to be observed.[11]

-

Major Fragment Ions:

-

Loss of Methoxy Radical ([M - ∙OCH₃]⁺): A prominent peak is expected at m/z 178 (for ³⁵Cl) and 180 (for ³⁷Cl). This corresponds to the loss of a methoxy radical (∙OCH₃) from the ester group, forming a stable acylium ion.[12]

-

Loss of Carbomethoxy Group ([M - COOCH₃]⁺): Fragmentation involving the cleavage of the bond between the indole ring and the carbomethoxy group would result in a peak at m/z 150 (for ³⁵Cl) and 152 (for ³⁷Cl).

-

Fragmentation of the Indole Ring: Further fragmentation of the indole nucleus is expected, although predicting the exact pathways can be complex. Common fragmentations of the indole ring involve the loss of HCN (27 Da), leading to various smaller charged fragments.[13] The presence of the chlorine atom will influence the fragmentation pattern.

-

Table of Predicted Key Fragments:

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment | Notes |

| 209 / 211 | [C₁₀H₈ClNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 178 / 180 | [M - ∙OCH₃]⁺ | Loss of a methoxy radical |

| 150 / 152 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum

The following protocol outlines the general procedure for obtaining an EI mass spectrum.[8][9]

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction.

Procedure:

-

Sample Introduction:

-

For a pure, solid sample, the direct insertion probe method is suitable. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

-

Ionization:

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

III. Data Interpretation and Structural Confirmation

The combination of IR and MS data provides a powerful tool for the structural confirmation of this compound.

-

The IR spectrum will confirm the presence of the key functional groups: the N-H of the indole, the C=O and C-O of the methyl ester, and the C-Cl bond.

-

The mass spectrum will provide the molecular weight of the compound and, through analysis of the fragmentation pattern, will support the proposed structure. The characteristic isotopic pattern of chlorine will be a key indicator in identifying chlorine-containing fragments.

The logical relationship for this analytical workflow can be visualized as follows:

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected IR and mass spectral data for this compound. By understanding the predicted spectral features and following the detailed experimental protocols, researchers can confidently identify and characterize this important indole derivative. The synergistic use of IR and MS techniques, as outlined, forms a robust methodology for the structural elucidation of synthetic compounds in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl 6-chloro-1H-indole-3-carboxylate in Organic Solvents

Introduction

Methyl 6-chloro-1H-indole-3-carboxylate is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The strategic placement of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position can substantially influence the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in various stages of drug discovery and development.

Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational principles, robust experimental protocols, and predictive insights necessary to approach this challenge with scientific rigor.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." To predict the solubility of this compound, we must first consider its key structural features:

-

Indole Core: The bicyclic aromatic indole ring system is moderately polar. The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions.

-

6-Chloro Substituent: The electron-withdrawing chlorine atom increases the molecule's polarity and can participate in dipole-dipole interactions.

-

Methyl 3-Carboxylate Group: This ester group is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Alcohols like methanol and ethanol are also likely to be good solvents due to their ability to engage in hydrogen bonding.

-

Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate, acetone, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, which cannot effectively interact with the polar regions of the molecule.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Core Experimental Workflow

The following diagram illustrates the key stages in the shake-flask method for solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. It is crucial to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24-48 hours. A preliminary time-course experiment can be performed to determine the optimal equilibration time.

3. Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Rationale for HPLC: HPLC is the preferred analytical method as it allows for accurate quantification and can distinguish the analyte from any potential impurities or degradation products.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol).

-

Calibration Curve: Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

5. Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

| Organic Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | High | To be determined |

| Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Dichloromethane | 3.1 | Moderate | To be determined |

| Toluene | 2.4 | Low | To be determined |

| Hexane | 0.1 | Low | To be determined |

Insights from Synthesis and Purification

The choice of solvents in the synthesis and purification of indole derivatives can provide valuable qualitative information about their solubility. For instance, in Fischer-Speier esterification, an alcohol like methanol often serves as both a reactant and a solvent, indicating good solubility of the starting indole carboxylic acid and the resulting methyl ester product.

During work-up and purification, extraction is commonly performed with a solvent like ethyl acetate, suggesting at least moderate solubility in this solvent. Recrystallization, a key purification technique, relies on finding a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common recrystallization solvents for indole derivatives include methanol/water or ethyl acetate/hexane mixtures, which further informs our understanding of their solubility behavior.

The following diagram illustrates the logical relationship between solvent selection in synthesis and the resulting solubility information.

Caption: Solvent Use in Synthesis Informs Solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its successful application in research and development. While specific quantitative data may not be readily available, this guide provides a robust framework for its experimental determination using the gold-standard shake-flask method coupled with HPLC analysis. By understanding the physicochemical properties of the molecule and leveraging insights from synthetic procedures, researchers can make informed predictions and systematically generate the high-quality solubility data required for their work. Adherence to the detailed protocols outlined herein will ensure the generation of accurate and reproducible results, facilitating the advancement of projects involving this and similar indole derivatives.

spectroscopic analysis of methyl 6-chloro-1H-indole-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 6-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

This compound is a heterocyclic compound belonging to the indole family, a core scaffold in numerous pharmacologically active molecules and natural products. The specific substitution pattern—a chlorine atom at the 6-position and a methyl ester at the 3-position—imparts unique physicochemical properties that are of significant interest in medicinal chemistry for the development of novel therapeutic agents. In any drug development pipeline, the unambiguous confirmation of a molecule's structure and purity is not merely a formality; it is the bedrock of reliable, reproducible, and safe research.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is to understand the target structure. The key features of this compound are the indole nucleus, the electron-withdrawing chlorine substituent on the benzene ring, and the methyl ester group on the pyrrole ring. Each feature will produce characteristic signals in the various spectra. For clarity, the atoms are numbered according to IUPAC conventions, which will be used for all spectral assignments.

Our analytical workflow is designed to be synergistic, where each technique corroborates the findings of the others, leading to an unshakeable structural confirmation.

Caption: Integrated workflow for spectroscopic structural elucidation.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indole compounds as it ensures the N-H proton is observable and not rapidly exchanging.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The presence of the chloro substituent at C-6 and the ester at C-3 significantly influences the chemical shifts of the aromatic protons. Based on data from analogous compounds like methyl 1H-indole-3-carboxylate and various chloroindoles, the following ¹H NMR data are predicted.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| N-H (H1) | ~12.0 (in DMSO-d₆) | broad singlet (br s) | - | Acidic proton on nitrogen, typically downfield and broadened. |

| H2 | ~8.15 | doublet (d) | ~3.0 | Located on the electron-deficient pyrrole ring, adjacent to the ester and N-H. |

| H4 | ~7.95 | doublet (d) | ~8.5 | Ortho-coupled to H5. Deshielded by the adjacent pyrrole ring. |

| H7 | ~7.70 | doublet (d) | ~1.8 | Meta-coupled to H5. Appears as a sharp singlet or narrow doublet. |

| H5 | ~7.20 | doublet of doublets (dd) | ~8.5, ~1.8 | Coupled to both H4 (ortho) and H7 (meta). |

| -OCH₃ | ~3.85 | singlet (s) | - | Three equivalent protons of the methyl ester group. |

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. Several hundred to a few thousand scans may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Interpretation and Predicted Spectrum

The chemical shifts are predicted based on the parent indole ester and established substituent effects of chlorine.[1][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~165.0 | Typical chemical shift for an ester carbonyl carbon. |

| C7a | ~136.5 | Quaternary carbon at the benzene-pyrrole ring junction. |

| C3a | ~129.0 | Quaternary carbon adjacent to the chloro-substituted carbon. |

| C6 | ~128.0 | Carbon directly attached to the electronegative chlorine atom. |

| C2 | ~126.0 | Pyrrole ring carbon, significantly deshielded. |

| C4 | ~123.0 | Aromatic CH carbon. |

| C5 | ~121.5 | Aromatic CH carbon. |

| C7 | ~113.0 | Aromatic CH carbon, typically upfield in indoles. |

| C3 | ~107.0 | Quaternary carbon bearing the ester group. |

| -OCH₃ | ~51.5 | Methyl ester carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (IR)

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet (mixing a small amount of sample with dry KBr and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Predicted Spectrum

The spectrum will be dominated by absorptions from the N-H bond, the ester C=O bond, and the aromatic system.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3300 | N-H stretch | Medium-Strong, Broad | Indole N-H |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Ar-H |

| ~2950 | C-H stretch (aliphatic) | Weak | Methyl C-H |

| ~1700 | C=O stretch | Strong | Ester Carbonyl |

| ~1600, ~1450 | C=C stretch | Medium | Aromatic Ring |

| ~1250 | C-O stretch | Strong | Ester C-O |

| ~800 | C-Cl stretch | Medium | Aryl Halide |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution instruments, its elemental composition. The fragmentation pattern also offers valuable structural clues.

Experimental Protocol (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC inlet.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺ or a hard technique like Electron Ionization (EI) to observe the molecular ion (M⁺) and its fragments.[6][7]

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500).

Data Interpretation

-

Molecular Ion: The exact mass of C₁₀H₈ClNO₂ is 209.0243. High-resolution MS should detect an ion at or very near this value.

-

Isotopic Pattern: A key confirmatory feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two major peaks for the molecular ion: one for the ³⁵Cl-containing molecule (M⁺) and one for the ³⁷Cl-containing molecule (M+2⁺) with a relative intensity ratio of approximately 3:1.[8]

-

Fragmentation: Common fragmentation pathways for indole esters include the loss of the methoxy group (-•OCH₃, 31 Da) or the entire methoxycarbonyl group (-•COOCH₃, 59 Da).

Caption: Correlation of spectroscopic data to molecular features.

UV-Vis Spectroscopy: The Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the indole ring.

Experimental Protocol (UV-Vis)

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.[9]

-

Data Acquisition: Scan the solution in a quartz cuvette from approximately 200 nm to 400 nm.

Data Interpretation

Indole and its derivatives typically exhibit two main absorption bands.[10][11] For this compound, the expected absorption maxima (λmax) would be around 220 nm and a more intense, broader band around 270-290 nm, corresponding to the π→π* transitions within the aromatic and heterocyclic ring system.

Conclusion: A Unified Structural Narrative

The is a case study in synergistic, multi-technique characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework and atomic connectivity. IR spectroscopy confirms the presence of essential functional groups (N-H, C=O). Mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotopic pattern serving as a definitive marker. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated indole chromophore.

Together, these methods provide a rigorous and self-validating dataset that unambiguously confirms the structure and purity of the molecule. For the research scientist or drug development professional, this level of analytical certainty is the essential foundation upon which all subsequent biological and pharmacological investigations are built.

References

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. rsc.org [rsc.org]

- 3. Methyl indole-3-carboxylate(942-24-5) 13C NMR spectrum [chemicalbook.com]

- 4. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 5. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. rsc.org [rsc.org]

- 8. 6-Chloroindole [webbook.nist.gov]

- 9. researchdata.edu.au [researchdata.edu.au]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 6-chloroindole derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Chloroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] The introduction of a chlorine atom at the 6-position of the indole ring gives rise to 6-chloroindole derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological potential of these derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize complex pathways to offer a holistic understanding for researchers in the field of drug discovery and development.

The Anticancer Potential of 6-Chloroindole Derivatives

The most extensively studied therapeutic application of 6-chloroindole derivatives is in oncology.[3] These compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, operating through several distinct yet often interconnected mechanisms of action.

Core Mechanism: Disruption of Microtubule Dynamics

A primary and well-supported mechanism of action for the anticancer activity of 6-chloroindole derivatives is their role as microtubule-destabilizing agents.[3] This interference with the cytoskeleton is a clinically validated strategy in cancer therapy, as it preferentially affects rapidly dividing cancer cells.

-

Causality of Action : By binding to tubulin, these derivatives inhibit its polymerization into microtubules. This disruption of the microtubule network is critical as it arrests the cell cycle in the G2/M phase, preventing mitotic spindle formation and chromosome segregation. The sustained cell cycle arrest and ensuing cellular stress trigger programmed cell death, primarily through the intrinsic mitochondrial pathway of apoptosis.[3] This cascade involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual execution of cell death.

Caption: Microtubule disruption by 6-chloroindole derivatives leading to apoptosis.

Secondary Mechanisms: Kinase Inhibition

Beyond microtubule disruption, 6-chloroindole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[4][5]

-

PI3K/Akt Pathway : This pathway is a central regulator of cell survival and is frequently overactive in cancer. Certain 6-chloroindole derivatives have been shown to induce apoptosis by downregulating the levels of PI3K and phosphorylated Akt (p-Akt), thereby shutting down this pro-survival signaling cascade.[3]

-

EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy.[6] Some indole-based compounds have demonstrated significant inhibitory activity against EGFR, leading to the suppression of downstream signaling pathways that control cell growth and division.[6][7]

Data Presentation: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the cytotoxic activity of representative indole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[3,4-b]indole derivative | HCT116 (Colon) | 0.13 | [8] |

| Pyrido[3,4-b]indole derivative | MDA-MB-468 (Breast) | 0.08 | [8] |

| Hydroxyl-bearing bisindole (Cl deriv.) | HepG2 (Liver) | ~8.0 | [9] |

| Indole-1,3,4-oxadiazole (2e) | HCT116 (Colon) | 6.43 | [7] |

| Indole-1,3,4-oxadiazole (2e) | A549 (Lung) | 9.62 | [7] |

| Indole-pyrazol-acetamide (10b) | A549 (Lung) | 0.012 | [6] |

| Indole-pyrazol-acetamide (10b) | K562 (Leukemia) | 0.01 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of 6-chloroindole derivatives on cancer cell lines.[7][10]

Objective: To determine the IC50 value of a test compound.

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (6-chloroindole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activity

In an era of rising antimicrobial resistance, novel therapeutic agents are urgently needed. Chloroindoles have emerged as promising candidates with potent activity against pathogenic bacteria, particularly in inhibiting biofilm formation.[11][12][13]

Mechanism of Action

Studies on uropathogenic Escherichia coli (UPEC) have revealed that chloroindoles can significantly inhibit biofilm formation at sub-inhibitory concentrations.[11][12]

-

Virulence Factor Downregulation : Gene expression analyses show that chloroindoles downregulate genes associated with key virulence factors, including adhesion (fimbriae), motility (swarming and swimming), and toxin production.[11][12]

-

Inhibition of Quorum Sensing : By inhibiting the production of the signaling molecule indole, these compounds interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation.[11]

-

Broad Spectrum Biofilm Inhibition : The antibiofilm activity is not limited to UPEC; chloroindoles have also been shown to inhibit biofilm formation in other nosocomial pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[11]

Caption: Workflow for evaluating the antimicrobial activity of 6-chloroindole derivatives.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the antimicrobial and antibiofilm activity of representative chloroindoles.

| Compound | Pathogen | MIC (µg/mL) | Biofilm Inhibition at 20 µg/mL (%) | Reference |

| 4-Chloroindole | UPEC | 75 | ~67 | [11] |

| 5-Chloroindole | UPEC | 75 | ~67 | [11] |

| 5-Chloro-2-methyl indole | UPEC | 75 | ~67 | [11] |

| Indole-triazole (3d) | S. aureus | 3.125 | Not Reported | [13] |

| Indole-triazole (3d) | MRSA | 6.25 | Not Reported | [13] |

| Indole-triazole (3d) | C. krusei | 3.125 | Not Reported | [13] |

Antiviral and Neuroprotective Properties

While less explored than their anticancer and antimicrobial effects, 6-chloroindole derivatives show promise in other therapeutic domains.

Antiviral Activity

-

Poliovirus : 6-chloro-3(2H)-isoflavene, a related chlorinated heterocyclic compound, has been shown to inhibit the replication of type-2 poliovirus isolates in vitro. The mechanism is believed to involve binding to a hydrophobic pocket within the viral capsid, which interferes with the uncoating process necessary for viral replication.[14]

-

SARS-CoV-2 : Indole-based derivatives have been developed as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. A compound containing a 6-methyl indole moiety (structurally similar to 6-chloroindole) demonstrated potent antiviral activity with an EC50 of 3.1 µM.[15]

Neuroprotective Effects

Indole derivatives are being investigated as multi-target agents for neurodegenerative diseases like Alzheimer's.[16]

-

Multi-faceted Mechanism : Synthetic indole-phenolic hybrids have demonstrated a combination of neuroprotective actions. They exhibit metal-chelating properties (particularly for copper ions), antioxidant effects that counter reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[16] In cellular models, these compounds significantly increased cell viability in the presence of Aβ-induced toxicity.[16]

Caption: Multi-target neuroprotective mechanisms of indole derivatives.

Synthesis of 6-Chloroindole

The availability of the core 6-chloroindole scaffold is crucial for the development of novel derivatives. Several synthetic routes have been established.

Representative Synthesis Protocol

The following is a method for synthesizing 6-chloroindole from 4-chloro-2-nitrotoluene.[17]

Objective: To synthesize 6-chloroindole.

Materials:

-

4-Chloro-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Acetonitrile

-

Methanol

-

Hydrazine hydrate (10 wt% in methanol)

Procedure:

-

Step 1: Enamine Formation:

-

Add 4-chloro-2-nitrotoluene (1 equivalent) and DMFDMA (5 equivalents) to acetonitrile.

-

Heat the reaction mixture to reflux (85-95°C) and maintain for 5 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Wash the crude product with water and a small amount of ethanol to obtain the intermediate enamine product.

-

-

Step 2: Reductive Cyclization:

-

Add the intermediate enamine from Step 1 to a 10 wt% solution of hydrazine in methanol (10 equivalents).

-

Heat the mixture to 50°C and maintain for 8 hours.

-

Cool the reaction to room temperature and evaporate the solvent.

-

The resulting solid is the final product, 6-chloroindole.

-

Conclusion and Future Perspectives

Derivatives of 6-chloroindole represent a versatile and highly promising class of bioactive molecules. Their profound anticancer activity, mediated primarily through microtubule disruption and kinase inhibition, positions them as strong candidates for further oncological drug development. Furthermore, their efficacy as antimicrobial, antiviral, and neuroprotective agents highlights their broad therapeutic potential.

Future research should focus on several key areas:

-

Direct Evaluation : Conducting comprehensive in vitro and in vivo studies on the parent 6-chloroindole to confirm if it shares the mechanisms of its derivatives.[3]

-

Structure-Activity Relationship (SAR) Studies : Systematically modifying the 6-chloroindole scaffold to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling : Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for clinical translation.

The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents capable of addressing some of today's most pressing medical challenges.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of 3(2H)- and 6-Chloro-3(2H)-Isoflavenes against Highly Diverged, Neurovirulent Vaccine-Derived, Type2 Poliovirus Sewage Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

The Versatile Architect: A Technical Guide to Methyl 6-Chloro-1H-indole-3-carboxylate as a Synthetic Building Block

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores its "privileged" status in drug discovery.[2] The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a particularly valuable, yet underexplored, building block: methyl 6-chloro-1H-indole-3-carboxylate . The presence of the chloro substituent on the benzene ring and the methyl carboxylate at the C3 position imbues this molecule with a unique reactivity profile, making it a powerful tool for the synthesis of complex molecular architectures.

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and showcase its utility through a compelling case study in modern medicinal chemistry.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis. The key physicochemical parameters and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | N/A |

| Molecular Weight | 209.63 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Typical Observation |

| Melting Point | Not widely reported, but expected to be a crystalline solid | N/A |

Spectroscopic Data:

Table 2: Comparative NMR Data of Related Indole Derivatives

| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Reference |

| 6-Chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | |

| Methyl 3-methyl-1H-indole-5-carboxylate | 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J=8.6, 1.5 Hz, 1H), 7.36 (d, J=8.6 Hz, 1H), 3.96 (s, 3H), 2.38 (d, J=0.8 Hz, 3H) | 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 | |

| Methyl 1H-indole-3-carboxylate (in DMSO-d₆) | 8.17 (s, 1H, C2-H), 7.99 (d, 1H, C4-H), 7.49 (d, 1H, C7-H), 7.20 (m, 2H, C5-H, C6-H), 3.82 (s, 3H, OCH₃), 11.9 (br s, 1H, N-H) | 165 (C=O), 136 (C7a), 126 (C3a), 123, 122, 121, 112 (Aromatic CH), 107 (C3) | [3] |

The electron-withdrawing nature of the chlorine atom at the 6-position will influence the electron density of the indole ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions. The methyl carboxylate group at the 3-position serves as a versatile handle for further transformations.

Synthesis of the Core Building Block

The most direct and widely applicable method for the synthesis of indole-3-carboxylates is the Fischer indole synthesis .[4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a pyruvate derivative.[6]

Fischer Indole Synthesis Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Scheme 1: Fischer Indole Synthesis of this compound

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylhydrazine hydrochloride (1.0 eq).

-

Solvent and Reagents: Add a suitable solvent such as ethanol or acetic acid. To this suspension, add methyl pyruvate (1.1 eq).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The choice of acid can significantly impact the reaction rate and yield.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the hydrazone, facilitating the key[4][4]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[6]

-

Excess Pyruvate: A slight excess of the pyruvate ensures complete consumption of the limiting phenylhydrazine.

-

Reaction Temperature: The elevated temperature provides the necessary activation energy for the cyclization and subsequent aromatization steps.

Reactivity and Synthetic Applications

This compound is a trifunctional building block, offering three primary sites for chemical modification: the indole nitrogen (N1), the C-H bonds of the indole core, and the chloro-substituent on the benzene ring.

N-Functionalization: Alkylation and Arylation

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate the corresponding indolide anion, which is a potent nucleophile.[7]

3.1.1. N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents that can modulate the biological activity and physical properties of the indole scaffold.

Scheme 2: N-Benzylation of this compound

Caption: N-Benzylation Workflow.

Experimental Protocol for N-Benzylation:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF are ideal for N-alkylation as they solvate the cation of the base, leaving the indolide anion more nucleophilic.

-

Base: Strong bases like NaH ensure complete deprotonation, leading to higher yields. Milder bases like K₂CO₃ can also be effective, particularly for more reactive alkylating agents.

Cross-Coupling Reactions at the C6-Position

The chloro-substituent at the C6 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[8][9]

Scheme 3: Suzuki-Miyaura Coupling of this compound

Caption: Suzuki-Miyaura Coupling Workflow.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

3.2.2. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the formation of a new carbon-carbon bond between the indole and an alkene.[5][10]

General Protocol for Heck-Mizoroki Reaction:

-

Reaction Setup: Combine this compound (1.0 eq), an alkene (e.g., ethyl acrylate, 1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent like DMF or acetonitrile.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically between 80 and 120 °C.

-

Work-up and Purification: After completion, the reaction is worked up similarly to the Suzuki coupling, and the product is purified by column chromatography.

3.2.3. Sonogashira Coupling

The Sonogashira coupling is employed to introduce an alkyne moiety at the C6 position.[11]

General Protocol for Sonogashira Coupling:

-

Reaction Setup: In a reaction vessel, mix this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, diisopropylamine) in a solvent like THF or DMF.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

-

Work-up and Purification: Standard aqueous work-up followed by chromatographic purification yields the desired product.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds.[12] For the indole core, the C2, C4, and C7 positions are potential sites for such transformations.

3.3.1. Palladium-Catalyzed C-H Arylation

Palladium catalysts can facilitate the direct arylation of C-H bonds, often with the aid of a directing group.[13] The ester at C3 can potentially act as a weak directing group.

3.3.2. Rhodium-Catalyzed C-H Activation

Rhodium catalysts are also highly effective for C-H activation, and can provide complementary regioselectivity to palladium-catalyzed reactions.[14][15]

General Considerations for C-H Functionalization:

-

Regioselectivity: The inherent electronic properties of the indole ring and the directing effect of substituents play a crucial role in determining the site of C-H functionalization.

-

Catalyst and Ligand Choice: The selection of the transition metal catalyst and the corresponding ligand is critical for achieving high reactivity and selectivity.

-

Oxidant: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst.

Case Study: Application in the Synthesis of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a validated target for cancer therapy.[16][17][18] Overexpression of Mcl-1 is associated with resistance to various cancer treatments. The development of small molecule inhibitors of Mcl-1 is therefore an area of intense research.

The 6-chloroindole scaffold has been identified as a key pharmacophore in a number of potent Mcl-1 inhibitors. For instance, the core of the highly selective Mcl-1 inhibitor S63845 features a substituted thieno[2,3-d]pyrimidine core attached to a chloro-substituted phenyl ring.[16][19] While the exact synthesis of S63845 may not directly start from this compound, this building block is an ideal starting point for the synthesis of analogues and for structure-activity relationship (SAR) studies.

Scheme 4: Retrosynthetic Analysis of a Hypothetical Mcl-1 Inhibitor Analogue

Caption: Retrosynthetic approach to Mcl-1 inhibitor analogues.

The chloro-substituent on the indole can be utilized for a Suzuki or other cross-coupling reaction to introduce the thieno[2,3-d]pyrimidine core. The indole nitrogen can be functionalized to introduce other key binding motifs, and the methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid, a common feature in many Mcl-1 inhibitors that engages in crucial hydrogen bonding interactions within the protein's binding pocket.[20]

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex, functionalized indole derivatives. The strategic application of modern synthetic methodologies, including cross-coupling reactions and C-H functionalization, unlocks the full potential of this scaffold. As the demand for novel bioactive molecules continues to grow, the importance of well-designed, functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. apexbt.com [apexbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. S63845, an MCL-1 Selective BH3 Mimetic: Another Arrow in Our Quiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 20. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Reactivity of the 6-Chloroindole Scaffold

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic introduction of substituents onto this framework is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the 6-chloroindole scaffold has emerged as a particularly valuable building block. The chlorine atom at the C6 position not only modulates the electronic character of the indole ring but also serves as a versatile synthetic handle for advanced molecular engineering through metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the fundamental reactivity of 6-chloroindole, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic Structure and Core Reactivity Principles

The reactivity of the 6-chloroindole scaffold is governed by the intricate interplay between the inherent electronic properties of the indole nucleus and the influence of the C6-chloro substituent.

The Indole Nucleus

The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole moiety is electron-rich, making the indole system highly susceptible to electrophilic attack, which preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion).

Influence of the 6-Chloro Substituent

The chlorine atom at the C6 position exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This is a deactivating effect, reducing the overall nucleophilicity of the ring system compared to unsubstituted indole.[1][2]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This electron-donating effect increases electron density, particularly at the positions ortho and para to the substituent.

For electrophilic attack on the pyrrole ring (at C3), the C6 position is electronically "meta-like." Consequently, the electron-withdrawing inductive effect dominates, leading to a deactivation of the ring towards electrophilic substitution compared to indole or 5-chloroindole (where the chloro group is "para-like").[3] This deactivation, however, is often not prohibitive and can enhance regioselectivity in certain reactions.

Furthermore, the strong electron-withdrawing nature of the 6-chloro substituent increases the acidity of the N-H proton, facilitating its deprotonation with moderately strong bases.[3]

Key Reaction Classes and Methodologies

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles, including indoles.[4] The reaction proceeds via the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then attacks the C3 position of the indole.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole

Objective: To synthesize 6-chloro-1H-indole-3-carboxaldehyde.

Materials:

-

6-Chloroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (N₂ or Ar), cool a solution of anhydrous DMF (3.0 equiv.) in anhydrous DCM to 0 °C using an ice bath.

-

Add POCl₃ (1.2 equiv.) dropwise to the cooled DMF solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 6-chloroindole (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Basify the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8. A precipitate of the product should form.

-

Stir the mixture for 1 hour, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. If no precipitate forms, extract the aqueous layer with DCM or ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

N-Functionalization: N-Alkylation

The increased acidity of the N-H proton in 6-chloroindole facilitates its deprotonation, allowing for straightforward functionalization at the nitrogen atom. N-alkylation is a fundamental transformation used to block the N-H site, improve solubility, or introduce functional groups.

Experimental Protocol: General N-Alkylation of 6-Chloroindole

Objective: To synthesize a 1-alkyl-6-chloroindole derivative.

Materials:

-

6-Chloroindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

-

Water, Ethyl Acetate, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

-

To a solution of 6-chloroindole (1.0 equiv.) in anhydrous DMF, cooled to 0 °C under an inert atmosphere, add NaH (1.2 equiv.) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Add the desired alkyl halide (1.1 equiv.) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

The C6-Cl bond is a prime site for modification via transition metal-catalyzed cross-coupling, providing powerful avenues for C-C and C-N bond formation. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their efficient use.[7]

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent. Success with challenging substrates like 6-chloroindole hinges on using a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the difficult oxidative addition step.[8] The base is also critical, as it is required for the transmetalation step to activate the boronic acid.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroindole

Objective: To synthesize a 6-aryl-indole derivative.

Materials:

-

6-Chloroindole (or an N-protected derivative) (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

-

Toluene and Water (e.g., 10:1 mixture), degassed

Procedure:

-

In a glovebox or under a strict inert atmosphere, add 6-chloroindole, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a Schlenk flask.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours.

-